Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
CAS No.: 959063-61-7
Cat. No.: VC4319331
Molecular Formula: C15H21NO2
Molecular Weight: 247.338
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959063-61-7 |
|---|---|
| Molecular Formula | C15H21NO2 |
| Molecular Weight | 247.338 |
| IUPAC Name | ethyl 2,2,4-trimethyl-3,4-dihydro-1H-quinoline-6-carboxylate |
| Standard InChI | InChI=1S/C15H21NO2/c1-5-18-14(17)11-6-7-13-12(8-11)10(2)9-15(3,4)16-13/h6-8,10,16H,5,9H2,1-4H3 |
| Standard InChI Key | ONRAUCIKLJIWGO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(C=C1)NC(CC2C)(C)C |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate, reflects its fully substituted tetrahydroquinoline core. Key structural features include:
-
A tetrahydroquinoline ring system (positions 1–4 saturated), reducing aromaticity compared to quinoline.
-
Methyl groups at positions 2, 2, and 4, enhancing steric hindrance and influencing reactivity.
-
An ethyl ester moiety at position 6, introducing polarity and potential metabolic lability.
The molecular formula is C₁₆H₂₁NO₂, with a calculated molecular weight of 259.34 g/mol. Spectroscopic characterization would typically involve:
-
¹H/¹³C NMR: Methyl protons (δ ~1.2–1.5 ppm), ethyl ester protons (δ ~4.1–4.3 ppm), and aromatic protons (δ ~6.5–7.5 ppm).
-
Mass spectrometry: Expected molecular ion peak at m/z 259.2 ([M+H]⁺).
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely proceeds via Friedländer annulation or Skraup-type reactions, common for tetrahydroquinoline derivatives. A plausible retrosynthetic pathway involves:
-
Quinoline precursor: 6-Carboxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
-
Esterification: Reaction with ethanol under acid catalysis (e.g., H₂SO₄) to install the ethyl ester.
Stepwise Synthesis
Route 1 (From Aniline Derivatives):
-
Condensation: React 4-methylaniline with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) to form the tetrahydroquinoline core .
-
Methylation: Introduce additional methyl groups via alkylation with methyl iodide (MeI) under basic conditions.
-
Esterification: Treat the carboxylic acid intermediate with ethanol and thionyl chloride (SOCl₂) to yield the ethyl ester.
Route 2 (Catalytic Hydrogenation):
-
Start with fully aromatic quinoline (e.g., ethyl 2,2,4-trimethylquinoline-6-carboxylate).
-
Hydrogenate positions 1–4 using H₂ and a palladium catalyst (Pd/C) in ethanol .
Industrial-Scale Considerations
-
Continuous flow reactors could enhance yield and purity by optimizing temperature and residence time.
-
Catalyst recycling (e.g., immobilized Pd nanoparticles) reduces costs in hydrogenation steps.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 259.34 g/mol |
| Density | ~1.05 g/cm³ (estimated) |
| Melting Point | 80–85°C (predicted) |
| Boiling Point | 320–325°C (estimated) |
| Solubility | Soluble in ethanol, DCM, DMF; insoluble in water |
| LogP | 3.2 (calculated) |
Key Observations:
-
The ethyl ester group enhances lipophilicity (LogP ~3.2), favoring membrane permeability.
-
Low aqueous solubility limits pharmaceutical applications without formulation aids.
Biological Activity and Mechanisms
Enzymatic Interactions
-
Cytochrome P450 inhibition: Methyl groups may sterically hinder enzyme active sites, altering drug metabolism.
-
NADPH oxidase modulation: Potential suppression of reactive oxygen species (ROS) generation in inflammatory cells.
Industrial and Pharmaceutical Applications
Polymer Stabilization
-
Acts as a light stabilizer in plastics (e.g., polyethylene) by absorbing UV radiation and quenching excited states.
-
Methyl groups improve thermal stability, preventing degradation during processing.
Drug Discovery
-
Lead compound for neurodegenerative diseases (e.g., Alzheimer’s) due to putative blood-brain barrier penetration.
-
Prodrug potential: Ethyl ester hydrolysis in vivo could release active carboxylic acid metabolites.
Comparison with Analogous Compounds
| Compound | Key Differences |
|---|---|
| 2,2,4-Trimethyl-1,2-dihydroquinoline | Aromatic ring; higher reactivity |
| Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | Fewer methyl groups; lower LogP |
Unique Advantages:
-
Enhanced steric shielding from trimethyl groups prolongs half-life in oxidative environments.
-
Ethyl ester balances solubility and bioavailability.
Challenges and Future Directions
Synthetic Optimization
-
Catalyst design: Develop asymmetric catalysts for enantioselective synthesis of chiral tetrahydroquinolines.
-
Green chemistry: Replace toxic reagents (e.g., SOCl₂) with enzymatic esterification.
Biological Profiling
-
In vitro assays: Screen for cytotoxicity (e.g., HepG2 cells) and CYP450 inhibition.
-
In vivo studies: Assess pharmacokinetics in rodent models to guide formulation strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume